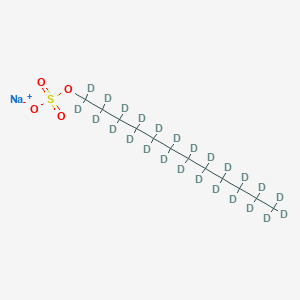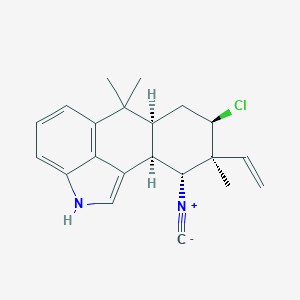
Hapalindole L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hapalindole L is a natural product that belongs to the family of alkaloids. It is produced by cyanobacteria and has been found to possess various biological activities. The compound has been studied extensively due to its potential applications in the field of drug discovery.
Applications De Recherche Scientifique
Biosynthetic Assembly and Chemical Structure
Hapalindoles, including Hapalindole L, are bioactive indole alkaloids known for their complex polycyclic ring systems. Their biosynthetic assembly, involving the fam gene cluster from cyanobacterium Fischerella ambigua and the characterization of specific enzymes, demonstrates the formation of their unique tetracyclic core ring system. This process involves a biosynthetic Cope rearrangement and subsequent reactions, highlighting the intricate chemistry of these compounds (Li et al., 2015).
Biological Activities and Potential Applications
Sodium Channel Modulation
Hapalindole L, along with other hapalindole congeners, has been found to modulate sodium channels, suggesting potential neurotoxic properties. These findings indicate a role for hapalindoles as potential neurotoxic secondary metabolites, similar to saxitoxins and anatoxins, in freshwater ecosystems (Cagide et al., 2014).
Insecticidal Activity
Hapalindole L exhibits insecticidal properties, indicating its potential use in biocontrol of insect pests. This discovery underlines the significance of cyanobacterial biofilms as sources of insecticidal metabolites (Becher et al., 2007).
Anticancer Potential
In a study on PC-3 prostate cancer cells, Hapalindole H, closely related to Hapalindole L, exhibited potent NF-ĸB inhibition and induced apoptosis via the intrinsic mitochondrial pathway. This suggests potential therapeutic applications in cancer treatment (Acuña et al., 2018).
Chemical Synthesis and Structural Analysis
Biosynthetic Pathway Analysis
Comparative analysis of hapalindole gene clusters revealed insights into the biosynthesis of the indole-isonitrile intermediate. This contributes to our understanding of the structural diversification of hapalindoles, including Hapalindole L (Micallef et al., 2014).
Structural Basis of Biosynthesis
The structure of Stig cyclases, which play a role in hapalindole biosynthesis, was investigated to understand the Cope rearrangement and cyclization processes. This research is crucial for comprehending the chemical diversity of hapalindoles (Newmister et al., 2018).
Total Synthesis
Research into the total synthesis of hapalindoles, including Hapalindole Q, showcases advanced synthetic chemistry techniques that could be applied to the synthesis of Hapalindole L and other similar compounds (Kinsman & Kerr, 2001).
Biocatalytic Diversification
The utilization of Fam prenyltransferase and Stig cyclases for the structural diversification of hapalindole indole alkaloids highlights the potential for creating a range of derivatives, including Hapalindole L (Hohlman et al., 2021).
Propriétés
Numéro CAS |
106928-27-2 |
|---|---|
Nom du produit |
Hapalindole L |
Formule moléculaire |
C21H23ClN2 |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18-,19+,21+/m0/s1 |
Clé InChI |
UGBGKUYYYCTXAK-GOQBWSAFSA-N |
SMILES isomérique |
C[C@]1([C@@H](C[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
SMILES canonique |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



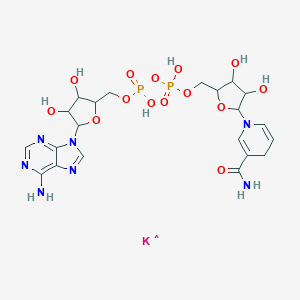
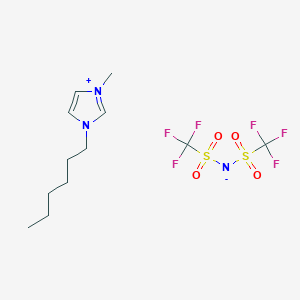
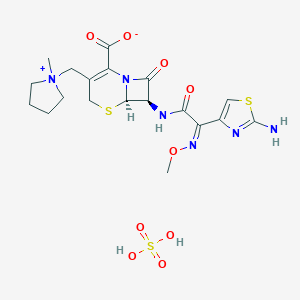
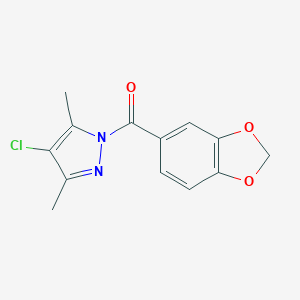
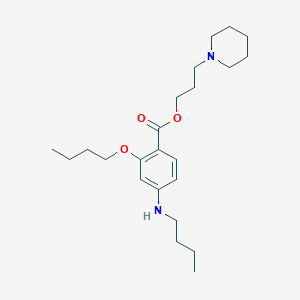
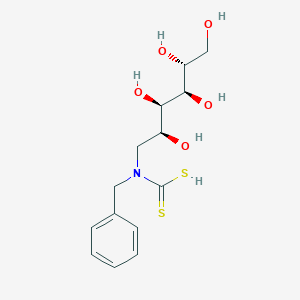
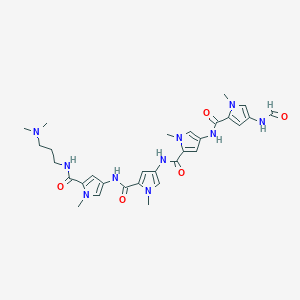
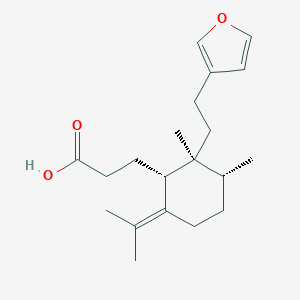
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
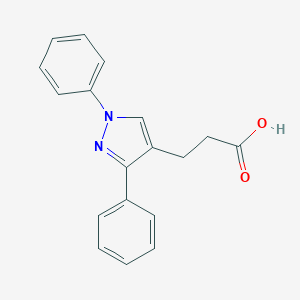
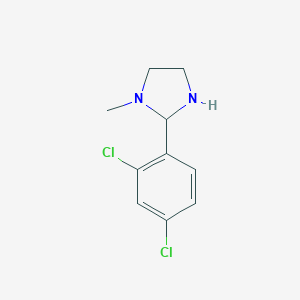
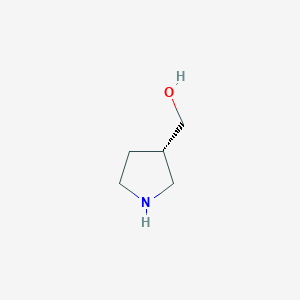
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
